5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
Description
5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-chloropyridinyloxy methyl substituent. This compound’s structure combines a five-membered lactam ring with a chlorinated pyridine moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
5-[(3-chloropyridin-2-yl)oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLDYQFBNBVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 3-chloropyridine-2-ol with a suitable pyrrolidin-2-one derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidin-2-one ring.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidin-2-one core .
Scientific Research Applications
Medicinal Chemistry
5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one has been explored as a potential therapeutic agent due to its ability to interact with various biological targets. Its structure allows for modulation of enzyme activity, which is crucial in drug development.
Key Mechanisms of Action:
- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, suggesting potential applications in treating diseases characterized by dysregulated enzyme activity.
- Ryanodine Receptor Modulation: It interacts with ryanodine receptors that play critical roles in calcium signaling, affecting muscle contraction and other cellular processes.
Biological Studies
In biochemical research, this compound is utilized to investigate enzyme interactions and binding affinities. Its unique structure allows researchers to explore structure-activity relationships (SAR), aiding in the design of more effective drugs.
Case Study:
A study demonstrated that derivatives of this compound exhibited varying levels of biological activity against specific cancer cell lines, highlighting its potential as an anticancer agent .
Agrochemicals
The compound's reactivity makes it suitable for developing agrochemical products. Its ability to act as a precursor in synthesizing complex organic molecules can lead to the creation of new pesticides or herbicides that are more effective and environmentally friendly.
Mechanism of Action
The mechanism of action of 5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO)
- Structure : Pyrrolidin-2-one core with a 2,4-dimethylbenzyl substituent.
- Key Differences : Replaces the 3-chloropyridinyloxy methyl group with a lipophilic aromatic substituent.
- Synthesis : Isolated from marine Streptomyces spp., highlighting natural product origins.
5-(Tosyloxymethyl)pyrrolidin-2-one
- Structure : Tosyloxymethyl group attached to pyrrolidin-2-one.
- Key Differences : The tosyl group is a strong leaving group, enhancing reactivity in nucleophilic substitutions compared to the target compound’s stable ether linkage.
- Synthesis : Prepared via reaction with tosyl chloride in the presence of DMAP and triethylamine .
(S)-5-((Trityloxy)methyl)pyrrolidin-2-one
- Structure : Bulky trityl group linked via an oxymethyl bridge.
- Key Differences : The trityl group increases steric hindrance and molecular weight (357.44 g/mol), likely reducing bioavailability compared to the target compound .
5-{[(2-Amino-9H-purin-6-yl)oxy]methyl}pyrrolidin-2-one
- Structure : Purine-derived substituent attached to pyrrolidin-2-one.
1-(3-Chloropyridin-2-yl)pyrrolidin-2-one
- Structure : Direct attachment of 3-chloropyridin-2-yl to the lactam nitrogen.
- Key Differences : Lacks the methyleneoxy bridge, reducing conformational flexibility compared to the target compound .
Comparative Data Table
Key Insights
Lipophilic groups (e.g., DMBPO’s benzyl) enhance cytotoxicity, while polar substituents (e.g., purine in ) may target enzymatic pathways.
Synthetic Accessibility :
- The target compound’s ether linkage likely requires milder conditions compared to tosyl derivatives () but more controlled steps than direct N-alkylation ().
Structural Flexibility :
- The methyleneoxy bridge in the target compound may improve binding to sterically demanding targets compared to rigid analogs like 1-(3-chloropyridin-2-yl)pyrrolidin-2-one .
Biological Activity
5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a synthetic compound that exhibits a unique chemical structure, combining a pyrrolidin-2-one core with a 3-chloropyridin-2-yloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name: 5-[(3-chloropyridin-2-yl)oxymethyl]pyrrolidin-2-one
- Molecular Formula: C10H11ClN2O2
- Molecular Weight: 226.65 g/mol
- CAS Number: 2195941-70-7
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloropyridine-2-ol with a suitable pyrrolidin-2-one derivative under basic conditions, often utilizing potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). This method allows for the efficient formation of the desired product while minimizing by-products .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For example, compounds with similar structural motifs have demonstrated activity against drug-resistant strains of bacteria .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various pyrrolidinone derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a candidate for further development .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Compound X | 16 | Escherichia coli |
| Compound Y | 64 | Pseudomonas aeruginosa |
Anticancer Activity Assessment
Another study focused on the anticancer activity of this compound against breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, with an IC50 value of approximately 20 µM. This suggests that the compound may act as a potent anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
